![molecular formula C18H18N2O4S B2813610 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide CAS No. 454238-44-9](/img/structure/B2813610.png)

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

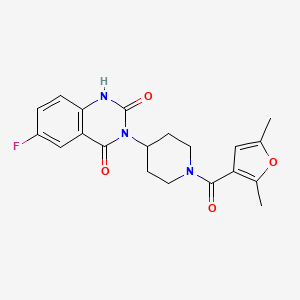

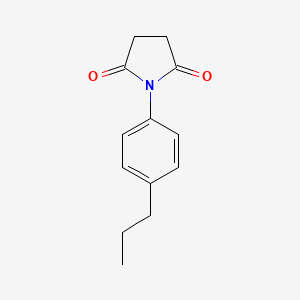

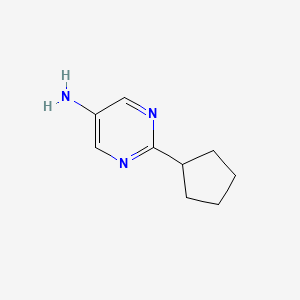

The compound can be synthesized from commercially available starting materials by two different approaches . For instance, a mixture of the ester compound with hydrochloric acid was heated under reflux in an oil bath for 3 hours at 120 °C . The reaction mixture was then poured into ice-water .Molecular Structure Analysis

The molecular formula of the compound is C16H14N2O4S . It has an average mass of 330.358 Da and a monoisotopic mass of 330.067413 Da .Chemical Reactions Analysis

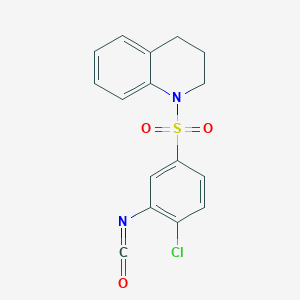

The compound has been evaluated for its anti-inflammatory toward IL-6 and TNF-α, antioxidant, as well as their anticancer activities against hepatic cancer cells . In addition, their anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria were tested .Applications De Recherche Scientifique

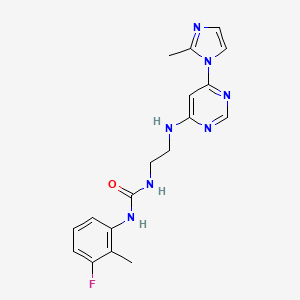

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as an efficient technique for the rapid production of benzoxazole derivatives, a class of compounds known for their pharmacological and material science applications. This method offers advantages over conventional heating by providing more effective interior heating, leading to high yield and diverse substituents in the synthesis of benzoxazoles (Özil & Menteşe, 2020).

Antioxidant Capacity Reaction Pathways

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays contributes to understanding the antioxidant capacity of compounds. These assays help elucidate reaction pathways that underlie antioxidant capacity, emphasizing the relevance of coupling reactions and the need for further investigation to understand their contribution to total antioxidant capacity (Ilyasov et al., 2020).

Synthetic Approaches to 2-Guanidinobenzazoles

Research into synthetic methods for 2-guanidinobenzazoles, compounds with potential therapeutic applications, underscores the importance of chemical modifications to enhance biological activity. This review covers synthetic approaches and pharmacological activities, including cytotoxicity and inhibition of cell proliferation, highlighting the role of benzazoles in medicinal chemistry (Rosales-Hernández et al., 2022).

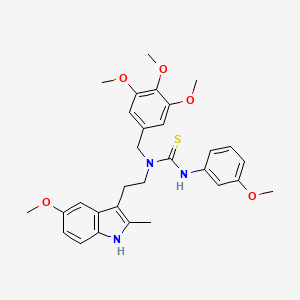

S-arylation of 2-Mercaptobenzazoles

The S-arylation of 2-mercaptobenzazoles presents a comprehensive review of synthetic strategies towards the creation of 2-arylthio-benzazoles, which possess diverse biological and pharmacological properties. This method is appreciated for its broad substrate scope, high yield, and generality, making it an attractive approach for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Benzothiazoles as Potential Chemotherapeutics

A patent review focusing on benzothiazoles reveals their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are under investigation as potential antitumor agents, emphasizing the structural and functional versatility of benzothiazoles in drug discovery (Kamal et al., 2015).

Mécanisme D'action

All the tested compounds have exhibited excellent to moderate anti-inflammatory activity . Additionally, esters and nitrile showed excellent antioxidant activity . Furthermore, ester with isopropyl ester exhibited the highest cytotoxic activity compared to the other esters . Moreover, all compounds were evaluated as selective inhibitors of the human COX-1 enzyme using molecular docking by calculating the free energy of binding, inhibition constant, and other parameters to find out the binding affinity .

Propriétés

IUPAC Name |

N-benzyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-2-19(12-14-8-4-3-5-9-14)17(21)13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQGYQMRSACLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)

![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)

![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)

![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)

![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]ethanone](/img/structure/B2813548.png)

![6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2813550.png)